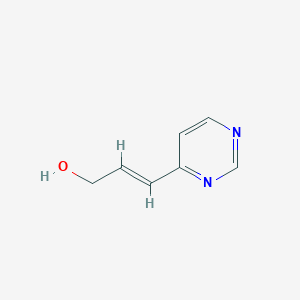
2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their strained ring structure, which imparts unique reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-methyl-2-propen-1-ol with phenyl isocyanate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted azirines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine: Unique due to its specific substitution pattern and reactivity.
2-Methyl-2-(2-methylallyl)-2H-azirine: Lacks the phenyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Similar ring structure but different substitution, affecting its chemical behavior.
Uniqueness
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is unique due to its combination of a strained azirine ring and specific substituents, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.
Propriétés
Numéro CAS |
59175-24-5 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylprop-2-enyl)-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(3)12(14-13)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clé InChI |
UDEGOTKQFXATBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1(C(=N1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


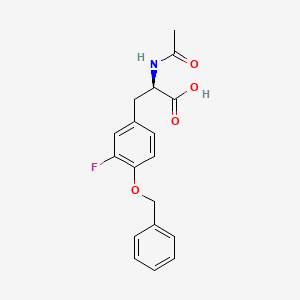
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)


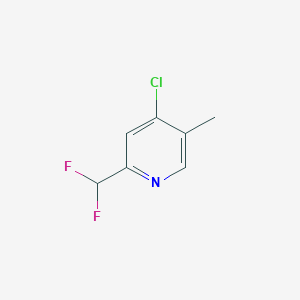

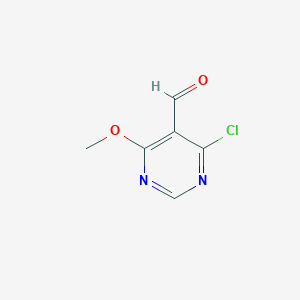

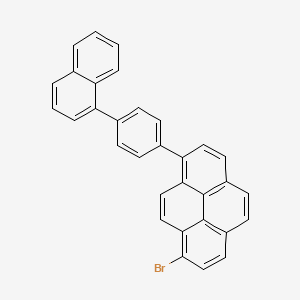
![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

